molecular formula C10H14O3 B13566528 rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate

Cat. No.: B13566528
M. Wt: 182.22 g/mol
InChI Key: UVMWSVVWBSMFTD-FXQIFTODSA-N
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Description

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . This compound is part of the bicyclic heptane family and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system.

Preparation Methods

The synthesis of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves several steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with acetic acid under specific conditions . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetate

InChI

InChI=1S/C10H14O3/c1-13-10(12)5-7-2-6-3-8(7)9(11)4-6/h6-8H,2-5H2,1H3/t6-,7-,8-/m0/s1

InChI Key

UVMWSVVWBSMFTD-FXQIFTODSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H]2C[C@@H]1C(=O)C2

Canonical SMILES

COC(=O)CC1CC2CC1C(=O)C2

Origin of Product

United States

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